molecular formula C17H26N2O2 B10883486 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine

Cat. No.: B10883486
M. Wt: 290.4 g/mol
InChI Key: AYUQXCMIQPFKMI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a benzodioxole group and a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine typically involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The pentan-3-yl group can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole group.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Alkylated derivatives with various substituents on the piperazine ring.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole group may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(butan-2-yl)piperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(hexan-4-yl)piperazine

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-(pentan-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group differentiates it from other similar compounds and may influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-pentan-3-ylpiperazine

InChI

InChI=1S/C17H26N2O2/c1-3-15(4-2)19-9-7-18(8-10-19)12-14-5-6-16-17(11-14)21-13-20-16/h5-6,11,15H,3-4,7-10,12-13H2,1-2H3

InChI Key

AYUQXCMIQPFKMI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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